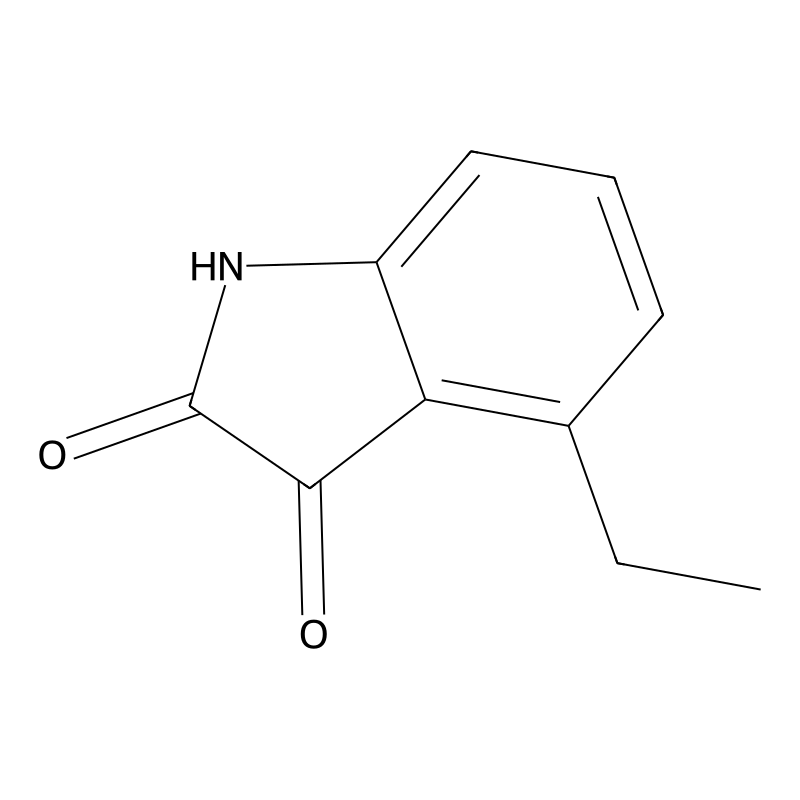

4-Ethyl isatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Kinase Inhibitors

Isatin possesses anti-proliferative properties and acts as a kinase inhibitor for various enzymes. Kinases are signaling molecules involved in cell growth and division. Since 4-Ethyl Isatin shares the core Isatin structure, researchers might investigate its potential as a kinase inhibitor in cancer research [].

Anti-Microbial Activity

Some Isatin derivatives exhibit antibacterial and antifungal properties. The structural resemblance of 4-Ethyl Isatin to Isatin suggests a possibility for researchers to explore its antimicrobial activity against various pathogens [].

Organic Synthesis

Isatin is a versatile building block in organic synthesis. Due to the presence of the Isatin core, 4-Ethyl Isatin might be useful in synthesizing complex organic molecules with potential applications in drug discovery or material science [].

4-Ethyl isatin is a derivative of isatin, characterized by the chemical formula C₁₀H₉NO₂. This compound features an ethyl group attached to the nitrogen atom of the isatin structure, which consists of a 1H-indole-2,3-dione core. Isatins are known for their diverse biological activities and chemical reactivity, making 4-ethyl isatin a compound of significant interest in both organic chemistry and medicinal applications .

- Oxidation: 4-Ethyl isatin can undergo oxidation reactions, leading to the formation of different derivatives.

- Friedel-Crafts Reactions: It can react with aromatic compounds to form substituted products.

- Aldol Condensation: This reaction allows for the formation of β-hydroxy carbonyl compounds.

- Knoevenagel Condensation: This involves the reaction with malononitrile or ethyl cyanoacetate to yield α,β-unsaturated carbonyl compounds .

4-Ethyl isatin exhibits notable biological activities, including:

- Antimicrobial Activity: Studies have shown that isatin derivatives possess antimicrobial properties.

- Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antioxidant Properties: Isatins are known for their ability to scavenge free radicals, contributing to their potential therapeutic effects .

The synthesis of 4-ethyl isatin can be achieved through several methods:

- Direct Alkylation: The reaction of isatin with ethyl halides under basic conditions can yield 4-ethyl isatin.

- Gassman Method: This involves the oxidation of specific precursors to form substituted isatins.

- Martinet Synthesis: This method employs aminoaromatic compounds and oxomalonate esters in acidic conditions to produce isatins, including derivatives like 4-ethyl isatin .

4-Ethyl isatin has various applications:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic agents against cancer and infections.

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Dyes and Pigments: The compound can be utilized in dye manufacturing due to its chromophoric properties .

Studies on interaction mechanisms involving 4-ethyl isatin have focused on its binding affinities with biological targets such as enzymes and receptors. Research indicates that modifications in the structure can significantly influence its interaction profile, affecting its biological efficacy. The study of these interactions helps in understanding its pharmacological potential and optimizing its design for therapeutic use .

Several compounds share structural similarities with 4-ethyl isatin, including:

- Isatin: The parent compound without any substituents; serves as a baseline for comparing biological activity.

- 5-Methylisatin: Contains a methyl group at the 5-position; exhibits different reactivity and biological properties.

- 6-Bromoisatin: A brominated derivative that shows unique chemical behavior and potential applications in medicinal chemistry.

Comparison TableCompound Structure Unique Features Isatin C₈H₅NO₂ Base structure for many derivatives 5-Methylisatin C₉H₇NO₂ Increased lipophilicity; altered biological activity 6-Bromoisatin C₈H₄BrNO₂ Halogen substitution affects reactivity 4-Ethyl Isatin C₁₀H₉NO₂ Ethyl substitution enhances solubility and bioactivity

| Compound | Structure | Unique Features |

|---|---|---|

| Isatin | C₈H₅NO₂ | Base structure for many derivatives |

| 5-Methylisatin | C₉H₇NO₂ | Increased lipophilicity; altered biological activity |

| 6-Bromoisatin | C₈H₄BrNO₂ | Halogen substitution affects reactivity |

| 4-Ethyl Isatin | C₁₀H₉NO₂ | Ethyl substitution enhances solubility and bioactivity |

The unique presence of the ethyl group in 4-ethyl isatin distinguishes it from other derivatives by potentially enhancing its solubility and altering its interaction with biological targets .

4-Ethyl isatin, with molecular formula C₁₀H₉NO₂ and molecular weight 175.18 g/mol [1], represents an important derivative of the isatin family that has garnered significant attention in pharmaceutical and chemical research. The synthesis of this compound involves several established methodologies, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

Conventional Synthetic Routes from Isatin Derivatives

The conventional synthesis of 4-ethyl isatin primarily relies on the classical Sandmeyer methodology, which has been extensively utilized for the preparation of substituted isatins. The Sandmeyer procedure involves the condensation of chloral hydrate with a primary arylamine, specifically 3-ethylaniline, in the presence of hydroxylamine hydrochloride in aqueous sodium sulfate to form an α-isonitrosoacetanilide intermediate [2] [3]. This intermediate undergoes subsequent electrophilic cyclization promoted by concentrated sulfuric acid to furnish the target isatin derivative.

The mechanism involves initial formation of a glyoxamide intermediate, which reacts with hydroxylamine to form the oximinoacetanilide [3]. The ring cyclization step proceeds through dehydration of the oxime to form an α-acylnitrile intermediate, followed by intramolecular cyclization under acidic conditions [2] [3]. The process typically yields isatin products in greater than 75% yield when optimized conditions are employed [2].

A significant challenge encountered in the synthesis of 4-ethyl isatin relates to regioselectivity issues. When 3-ethylaniline is subjected to the Sandmeyer conditions, the reaction produces a mixture of both 4-ethyl and 6-ethyl isatin isomers in an approximate ratio of 0.68:1, with a combined yield of 84% [4] [5]. This regioselectivity problem arises from the meta-directing nature of the ethyl substituent, which allows electrophilic attack at both available ortho positions relative to the amino group.

The Stolle methodology presents an alternative conventional approach for synthesizing 4-ethyl isatin. This procedure involves the initial treatment of 3-ethylaniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which subsequently undergoes Friedel-Crafts-type intramolecular acylation in the presence of strong Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride [2] [6]. The Stolle procedure is considered advantageous for both substituted and unsubstituted isatins, offering improved compatibility with various substituent patterns.

The Gassman synthesis provides another conventional route that demonstrates excellent compatibility with electron-withdrawing substituents. This method involves the conversion of 3-ethylaniline into 3-methylthio-2-oxindole derivatives, followed by oxidative removal of the methylthio group through chlorination and subsequent hydrolysis [6] [7]. The Gassman approach offers the advantage of being insensitive to the electronic nature of aromatic substituents.

Novel Methodologies in Heterocyclic Chemistry

Recent advances in heterocyclic chemistry have introduced several innovative approaches for the synthesis of 4-ethyl isatin that offer improved efficiency and environmental compatibility. Metal-free synthesis using iodine-dimethyl sulfoxide (I₂-DMSO) as a catalytic system has emerged as a particularly attractive methodology [8]. This approach utilizes carbon-hydrogen bond activation followed by intramolecular cyclization to produce N-substituted isatins from 2-aminoacetophenone derivatives under mild conditions.

Electrochemical oxidation represents another novel approach that has shown considerable promise for isatin synthesis. Peng Qian and colleagues developed a versatile and environmentally friendly isatin synthesis through electrocatalytic oxidation of 2-aminoacetophenones [8]. The process involves carbon-hydrogen oxidation followed by intramolecular carbon-nitrogen bond formation through simple electrochemical oxidation in the presence of n-Bu₄NI as electrolyte and methanol as solvent. This methodology produces various isatins with different substitution patterns in good yields.

Photochemical oxidation methods have also been explored for isatin synthesis. Zhang and coworkers reported an environmentally friendly approach involving the oxidation of indole derivatives in the presence of photosensitizers, specifically dicyanopyrazine derivatives, using molecular oxygen as the oxidizing agent [8]. This method operates under mild conditions and demonstrates excellent functional group tolerance.

Palladium-catalyzed intramolecular amination has been developed as a practical protocol for the synthesis of oxindole and isatin derivatives [9]. This methodology tolerates various functional groups and provides corresponding products in moderate to good yields, highlighting its potential synthetic utility for accessing diverse isatin frameworks.

Visible-light mediated synthesis has gained attention as a transition metal-free approach for tryptanthrin derivatives synthesis from isatin precursors [10]. The methodology employs Rose Bengal as a photosensitizer under ambient conditions, providing an environmentally benign alternative to traditional synthetic approaches.

Optimization of Ethylation Procedures

The optimization of ethylation procedures for isatin derivatives has focused on improving regioselectivity, yield, and operational simplicity. Microwave-assisted N-alkylation has emerged as a highly efficient methodology for introducing ethyl groups into isatin frameworks [11] [12]. The procedure employs potassium carbonate or cesium carbonate as base with a few drops of N,N-dimethylformamide or N-methyl-2-pyrrolidinone as co-solvent, significantly decreasing reaction times while increasing yields compared to conventional heating methods.

The microwave-assisted approach offers several advantages including remarkably decreased reaction times from several hours to minutes, reduced solvent requirements facilitating easier workups, and increased yields [12]. The optimal conditions involve intimate mixing of isatin with appropriate alkyl halides in the presence of inorganic bases under microwave irradiation at controlled power settings.

Solvent-free microwave synthesis has been developed for N-alkylated isatin derivatives, providing an environmentally friendly approach with excellent yields and short reaction times [13]. This methodology combines isatin compounds with benzyl halides and aniline derivatives under microwave irradiation conditions, producing target compounds in high yields within minutes compared to conventional heating procedures requiring several hours.

Temperature optimization studies have revealed that ethylation reactions proceed most efficiently at elevated temperatures (50-80°C) with careful control of reaction time to prevent decomposition [4]. The use of concentrated sulfuric acid as reaction medium provides optimal conditions for cyclization reactions while maintaining high conversion rates.

Base selection plays a crucial role in ethylation optimization. Potassium carbonate and cesium carbonate have demonstrated superior performance compared to sodium carbonate, providing higher yields and cleaner product profiles [12]. The choice of base significantly influences both reaction rate and product selectivity.

Purification Techniques and Yield Optimization

Purification of 4-ethyl isatin presents unique challenges due to the formation of regioisomeric mixtures during synthesis. Counter-current chromatography has proven effective for separating 4-ethyl and 6-ethyl isatin isomers [14] [15]. The separation employs a biphasic solvent system composed of hexane:ethyl acetate:ethanol:water (1:0.5:0.5:1 v/v/v/v) with retention of stationary phase approximately 80-84%.

The counter-current chromatography approach offers advantages over conventional liquid chromatography techniques, including shorter elution times and lower solvent volume requirements [14]. The method successfully separates isomeric pairs with yields ranging from 17-45% for individual isomers, depending on the specific substitution pattern and experimental conditions.

Flash chromatography represents the most widely employed purification technique for 4-ethyl isatin [16] [17]. The method utilizes silica gel columns with gradient elution systems, typically starting with ethyl acetate:hexane (30:70) until the orange isatin band elutes, followed by increased ethyl acetate concentration (50:70) for product recovery [18]. This approach provides efficient separation of target compounds from reaction by-products and unreacted starting materials.

Recrystallization techniques have been optimized for 4-ethyl isatin purification. Dimethyl sulfoxide has been identified as the preferred recrystallization solvent, with precipitation achieved through addition of small volumes of water [19]. Alternative recrystallization approaches include the use of ethanol or ethyl acetate, depending on the specific impurity profile and desired purity level.

High-performance liquid chromatography (HPLC) analysis serves as the primary analytical method for purity determination and quality control [20] [21]. Analytical HPLC conditions typically employ acetonitrile:buffer (50:50) mobile phase systems with ultraviolet detection at appropriate wavelengths for isatin derivatives. The method provides accurate quantification with limits of detection in the microgram per milliliter range.

Thin-layer chromatography monitoring has proven essential for reaction optimization and purification guidance [22]. Silica gel plates with various solvent systems, typically petroleum ether:ethyl acetate mixtures, provide rapid assessment of reaction progress and product formation. Visualization under ultraviolet light (254 nm) enables clear identification of isatin compounds due to their characteristic chromophore.

Advanced purification techniques include the use of calcium-based complexation for selective extraction [23] [24]. This methodology exploits the ability of calcium ions to form specific complexation with phenolic compounds, achieving purities exceeding 99.5% through reaction and decomposition operations. The approach represents a novel route for fine chemical purification with high atom economy and minimal waste generation.

Yield optimization strategies have focused on reaction condition optimization, including temperature control, reaction time management, and substrate stoichiometry [25]. Statistical design of experiments approaches have been employed to identify optimal factor combinations, leading to yield improvements from initial values of 34% to optimized yields exceeding 84% for combined isomer mixtures [4] [5].

The implementation of continuous flow synthesis methodologies has shown promise for improving both yield and product consistency [25]. Flow chemistry approaches enable precise temperature and residence time control, leading to more reproducible results and reduced formation of side products. These methodologies are particularly advantageous for scale-up applications where consistent product quality is paramount.